Dantrolene sodium

Overview

Description

Dantrolene sodium is a postsynaptic muscle relaxant that lessens excitation-contraction coupling in muscle cells. It is primarily used for the treatment and prevention of malignant hyperthermia, a rare, life-threatening disorder triggered by general anesthesia or certain drugs . This compound is also used in the management of neuroleptic malignant syndrome, muscle spasticity (e.g., after strokes, in paraplegia, cerebral palsy, or patients with multiple sclerosis), and poisoning by compounds such as 2,4-dinitrophenol .

Mechanism of Action

Target of Action

Dantrolene Sodium primarily targets the Ryanodine Receptor 1 (RYR1) . This receptor mediates the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction .

Mode of Action

This compound depresses excitation-contraction coupling in skeletal muscle by binding to the RYR1 and decreasing intracellular calcium concentration . This interaction with its target results in a decrease in the calcium sensitivity of the channel activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the release of calcium ions from the sarcoplasmic reticulum stores by antagonizing ryanodine receptors, it disrupts the normal flow of calcium ions necessary for muscle contraction . This leads to a decrease in muscle contractions and a reduction in muscle stiffness .

Pharmacokinetics

This compound has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . The distribution and elimination of this compound are rapid, with an elimination half-life of approximately 129 minutes .

Result of Action

The molecular effect of this compound’s action is the inhibition of calcium ion release from the sarcoplasmic reticulum . This results in a decrease in muscle contractions and a reduction in muscle stiffness . On a cellular level, this compound lessens excitation-contraction coupling in muscle cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, especially estrogens, can increase the risk of developing potentially fatal hepatic injury . Furthermore, the drug’s effectiveness can be compromised in patients with active hepatic disease . It is also worth noting that this compound may cause hypotonia in newborns if given closely before delivery .

Biochemical Analysis

Biochemical Properties

Dantrolene sodium achieves its muscle relaxant properties by inhibiting the release of calcium ions from sarcoplasmic reticulum stores by antagonizing ryanodine receptors . This interaction with ryanodine receptors, which are calcium-release channels, is crucial in the biochemical reactions involving this compound .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by lessening excitation-contraction coupling in muscle cells, thereby reducing muscle spasms and rigidity . This effect on cellular metabolism is particularly beneficial in the management of conditions such as neuroleptic malignant syndrome and muscle spasticity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ryanodine receptor 1, decreasing intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to produce relaxation by affecting the contractile response of the muscle at a site beyond the myoneural junction

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been shown to exert antiarrhythmic effects in rats with chronic β-adrenergic receptor activation

Metabolic Pathways

This compound is metabolized in the liver, most likely by hepatic microsomal enzymes . Its major metabolites in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene .

Transport and Distribution

Given its mechanism of action, it can be inferred that it interacts with the sarcoplasmic reticulum in muscle cells .

Subcellular Localization

The subcellular localization of this compound is likely within the sarcoplasmic reticulum of muscle cells, where it binds to ryanodine receptors to exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

Dantrolene sodium can be synthesized through a multi-step process. The synthesis begins with the reaction of 5-(4-nitrophenyl)-2-furaldehyde with hydrazine to form the hydrazone. This intermediate is then cyclized with urea to produce dantrolene . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving the synthesized dantrolene in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt. The solution is then filtered, concentrated, and crystallized to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dantrolene sodium undergoes several types of chemical reactions, including:

Substitution: This compound can undergo substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-dantrolene and other substituted compounds .

Scientific Research Applications

Dantrolene sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Botox (onabotulinumtoxinA): Used for various conditions including muscle spasms, but it works by inhibiting acetylcholine release at the neuromuscular junction.

Uniqueness of this compound

This compound is unique in its mechanism of action as it directly targets the ryanodine receptor to inhibit calcium release, unlike other muscle relaxants that act centrally or at the neuromuscular junction . This unique action makes it particularly effective in treating malignant hyperthermia and other conditions involving abnormal calcium release in muscle cells .

Biological Activity

Dantrolene sodium is a pharmacological agent primarily recognized for its role as a skeletal muscle relaxant. Its unique mechanism of action, which involves the inhibition of calcium release from the sarcoplasmic reticulum through antagonism of ryanodine receptors (RyRs), underpins its therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound selectively inhibits the ryanodine receptor channels, particularly RyR1 and RyR3, while displaying less affinity for RyR2. This inhibition prevents the release of calcium ions () from the sarcoplasmic reticulum, thereby disrupting the excitation-contraction coupling in skeletal muscle fibers. The resultant decrease in intracellular calcium concentration leads to reduced muscle contraction and energy expenditure .

Pharmacological Properties

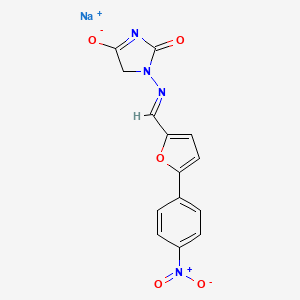

- Chemical Structure : this compound is chemically identified as 1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolinedione sodium salt.

- Bioavailability : Approximately 70% when administered orally.

- Half-life : Ranges from 4 to 8 hours after intravenous administration and about 8.7 hours following oral intake .

- Metabolism : Primarily hepatic, with significant protein binding to albumin .

Clinical Applications

This compound has multiple clinical indications, including:

- Malignant Hyperthermia (MH) : Initially approved for treating MH, dantrolene has significantly reduced mortality rates associated with this condition from 70-80% in the 1970s to less than 10% today .

- Spasticity Management : Effective in reducing spasticity due to conditions such as stroke and spinal cord injury. A study involving patients with hemiplegic spasticity demonstrated improvements in motor performance and functional mobility with dantrolene treatment .

- Neuroprotective Effects : Recent studies suggest potential benefits in neurodegenerative diseases like Wolfram syndrome, where dantrolene may improve cell survival by addressing calcium dyshomeostasis .

Table 1: Summary of Clinical Trials Involving this compound

Biological Activity Insights

Dantrolene's biological activity extends beyond muscle relaxation. It has been shown to exert protective effects against excitotoxicity caused by various agents, suggesting its potential utility in neuroprotection. In vitro studies indicate that dantrolene can suppress neurotransmitter vesicle release by decreasing calcium efflux from internal stores .

Properties

IUPAC Name |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLIXGNPXAZHD-HAZZGOGXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14663-23-1 | |

| Record name | Dantrolene sodium [USAN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTROLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.